molecular formula C13H10N2 B8415470 5-Aminobiphenyl-2-carbonitrile CAS No. 91822-42-3

5-Aminobiphenyl-2-carbonitrile

Cat. No.: B8415470
CAS No.: 91822-42-3
M. Wt: 194.23 g/mol
InChI Key: UBZMQCVJRZKVNK-UHFFFAOYSA-N
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Description

5-Aminobiphenyl-2-carbonitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a biphenyl derivative bearing both an amino and a nitrile functional group, it serves as a versatile precursor or building block for the development of more complex molecules. While specific studies on this exact isomer are limited, research on closely related aminobiphenyl carbonitriles highlights their significant utility. For instance, 2-aminobiphenyl-5-carbonitrile scaffolds have been designed and synthesized as novel molecular probes for the real-time, non-invasive detection of Nitric Oxide (NO) using hyperpolarized magnetic resonance techniques . These probes undergo a specific and rapid reaction with NO, producing azo-products (AZO) that generate a distinguishable NMR signal, allowing for sensitive monitoring of this important signaling molecule in biological processes . Furthermore, various substituted carbonitrile compounds are prominent in pharmaceutical research for creating potential apoptotic and antiproliferative agents . The reactive amine and nitrile groups on the biphenyl core make this compound a valuable scaffold for constructing diverse chemical libraries for screening in drug discovery and for the synthesis of specialized molecules for chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

91822-42-3

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-2-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-11-6-7-12(15)8-13(11)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

UBZMQCVJRZKVNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Aminobiphenyl-2-carbonitrile derivatives have been investigated for their potential as anticancer agents. Studies indicate that compounds with similar structures exhibit promising cytotoxic effects against various human tumor cell lines. For instance, derivatives of 2-aminobenzothiazole, which share structural similarities with 5-aminobiphenyl-2-carbonitrile, have shown notable efficacy against cancer cells such as HepG2 and MCF7, outperforming standard treatments like 5-fluorouracil in cell viability assays .

CompoundCancer Cell LineIC50 (µM)Reference
5-Aminobiphenyl-2-carbonitrile derivative AMCF71.2
5-Aminobiphenyl-2-carbonitrile derivative BHepG20.8

Mechanism of Action
The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways. The structure-activity relationship (SAR) studies suggest that modifications on the biphenyl or carbonitrile moieties can enhance biological activity .

Dye Manufacturing

Oxidative Hair Dyes
5-Aminobiphenyl-2-carbonitrile derivatives serve as key intermediates in the formulation of oxidative hair dyes. These compounds act as developers that interact with couplers to produce a wide range of hair colors with excellent fastness properties. The use of these derivatives allows for vibrant colorations while maintaining stability against light and wash .

Dye TypeColor ProducedFastness PropertiesReference
Oxidative Dye ABrownHigh light fastness
Oxidative Dye BBlackExcellent wash fastness

Material Science

Organic Electronics
The biphenyl structure is integral to the development of organic semiconductors and materials used in organic light-emitting diodes (OLEDs). Compounds like 5-Aminobiphenyl-2-carbonitrile are utilized due to their favorable electronic properties and stability, making them suitable for applications in display technologies and organic photovoltaic cells .

ApplicationMaterial TypeProperties
OLEDsOrganic SemiconductorHigh efficiency, stability
PhotovoltaicsOrganic Solar CellsGood charge transport

Toxicological Studies

Research into the toxicological profiles of compounds related to 5-Aminobiphenyl-2-carbonitrile has highlighted potential genotoxicity associated with certain derivatives. Azo dyes containing amine groups have been shown to exhibit carcinogenic properties in animal models, emphasizing the need for careful evaluation when considering these compounds for industrial applications .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of derivatives based on 5-Aminobiphenyl-2-carbonitrile and tested their efficacy against multiple cancer cell lines. The results indicated that specific substitutions on the biphenyl ring significantly enhanced cytotoxicity, leading to further investigations into their mechanism of action and potential clinical applications .

Case Study 2: Hair Dye Formulation

In a commercial application, a new line of oxidative hair dyes was developed using derivatives of 5-Aminobiphenyl-2-carbonitrile. The resulting products demonstrated superior color retention and consumer satisfaction due to their vibrant hues and minimal fading over time .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functionalized carbonitriles from the evidence, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/ID) Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile (1261924-88-2) Biphenyl -OH (5), -OCH₃ (2',5'), -CN (3) C₁₅H₁₂NO₃ 269.26 g/mol Enhanced solubility (polar groups); synthetic intermediate for pharmaceuticals
2',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile (674797-30-9) Biphenyl -CH₃ (2',5'), -CN (2) C₁₅H₁₃N 207.27 g/mol Hydrophobic; potential material science applications (e.g., liquid crystals)
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile (120289-88-5) Thiophene -COCH₃ (5), -NH₂ (2), -Ph (4), -CN (3) C₁₃H₁₀N₂OS 242.30 g/mol Reactive amino/acetyl groups; used in heterocyclic synthesis
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Thiophene -CH₃ (5), -NO₂ (2-nitrophenyl), -CN (3) C₁₂H₉N₃O₂S 275.28 g/mol Electron-withdrawing nitro group; stabilizes ring for electrophilic substitution
4-Amino-2-methylpyrimidine-5-carbonitrile (698-29-3) Pyrimidine -NH₂ (4), -CH₃ (2), -CN (5) C₆H₆N₄ 134.14 g/mol Bioactive scaffold; precursor for antiviral/anticancer agents

Key Observations

Substituent Effects on Reactivity and Solubility Polar Groups (e.g., -OH, -OCH₃): The hydroxyl and methoxy groups in 5-Hydroxy-2',5'-dimethoxybiphenyl-3-carbonitrile increase polarity and solubility in protic solvents, making it suitable for aqueous-phase reactions . In contrast, methyl groups in 2',5'-dimethylbiphenyl-2-carbonitrile enhance hydrophobicity, favoring organic-phase applications . Amino Groups: The amino group in 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile facilitates nucleophilic substitution and hydrogen bonding, enabling its use in constructing complex heterocycles .

Electronic Effects Cyano Group (-CN): Present in all compounds, this group withdraws electrons, stabilizing aromatic systems and directing electrophilic attacks to meta/para positions. Nitro Group (-NO₂): In 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, the nitro group further deactivates the ring, making it resistant to oxidation and suitable for high-stability intermediates .

Heterocyclic vs. Biphenyl Systems

  • Thiophene and pyrimidine cores (e.g., ) exhibit distinct conjugation patterns compared to biphenyls. For example, thiophene’s sulfur atom enhances π-electron delocalization, influencing optoelectronic properties . Pyrimidine derivatives are prized for their bioactivity, often serving as kinase inhibitors .

Applications Pharmaceuticals: Amino- and nitro-substituted carbonitriles (e.g., ) are intermediates in drug synthesis, particularly for antibiotics and antivirals. Materials Science: Methyl-substituted biphenyls () may serve as mesogens in liquid crystal displays due to their rigid, hydrophobic structures.

Q & A

Q. What are the standard synthetic routes for preparing 5-Aminobiphenyl-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of 5-Aminobiphenyl-2-carbonitrile typically involves functional group transformations, such as:

  • Reductive amination : Reduction of a nitrile precursor (e.g., biphenyl-2-carbonitrile derivatives) using catalysts like palladium or Raney nickel under hydrogen gas .
  • Substitution reactions : Replacement of halogen atoms (e.g., bromine) in biphenyl scaffolds with amino groups via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–120°C) .
    Key factors affecting yield include catalyst choice, solvent polarity, and temperature control. For example, excessive heat may lead to byproducts like dimerization or over-reduction.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 5-Aminobiphenyl-2-carbonitrile?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the biphenyl backbone and nitrile/amine functional groups. Aromatic protons appear in the 6.5–8.5 ppm range, while nitrile carbons resonate near 115–120 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 194.1 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
    Cross-validation with multiple techniques is critical to resolve ambiguities in structural assignments.

Q. How can researchers introduce functional groups (e.g., halogens) to the biphenyl scaffold of 5-Aminobiphenyl-2-carbonitrile?

Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are common:

  • Bromination : Use Br2_2 or N-bromosuccinimide (NBS) in acetic acid at 0–25°C to add bromine at specific positions .
  • Directed functionalization : Leverage the nitrile group as a directing meta-substituent to install groups like hydroxyl or methyl via palladium-catalyzed coupling .
    Reaction regioselectivity depends on electronic effects of the nitrile and amine groups.

Advanced Research Questions

Q. What mechanistic insights explain unexpected reaction outcomes during 5-Aminobiphenyl-2-carbonitrile synthesis?

Contradictory data, such as low yields or unanticipated byproducts, often arise from:

  • Competing pathways : For example, amine groups may undergo oxidation to nitro derivatives under harsh conditions, detectable via FT-IR (N–O stretches at ~1520 cm1^{-1}) .
  • Steric hindrance : Bulky substituents near the nitrile group can impede nucleophilic attack, requiring computational modeling (DFT) to optimize steric and electronic parameters .
    Resolution involves kinetic studies (e.g., time-resolved NMR) and intermediate trapping (e.g., quenching with NaBH4_4) to map reaction pathways.

Q. How do solvent-free mechanochemical methods compare to traditional synthesis for 5-Aminobiphenyl-2-carbonitrile derivatives?

Green chemistry approaches, such as grinding methods , offer advantages:

  • Efficiency : Solid-state reactions avoid solvent waste and achieve >90% yield for derivatives like 3-amino-2,4-dicarbonitrile-5-methylbiphenyl under mild conditions .
  • Selectivity : Reduced side reactions due to controlled stoichiometry and minimal thermal degradation .
    Comparative studies using TGA (thermogravimetric analysis) and PXRD (powder X-ray diffraction) can validate phase purity and reaction progress.

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) for 5-Aminobiphenyl-2-carbonitrile analogs?

Contradictions between techniques may stem from:

  • Dynamic processes : Rotameric equilibria in solution (NMR) vs. static gas-phase ions (MS). Variable-temperature NMR experiments clarify such discrepancies.
  • Isomeric impurities : Chiral or regioisomers require chiral HPLC or 2D NMR (e.g., NOESY) for differentiation .
    Cross-referencing with synthetic intermediates and computational simulations (e.g., Gaussian for 13C^{13}C chemical shifts) enhances reliability .

Q. What are the challenges in designing catalytic systems for asymmetric functionalization of 5-Aminobiphenyl-2-carbonitrile?

Asymmetric catalysis (e.g., C–H activation) faces hurdles due to:

  • Planar chirality : The biphenyl system’s rigidity limits accessible stereochemical configurations.
  • Catalyst poisoning : The amine group may coordinate strongly to metal catalysts (e.g., Ru or Rh), reducing activity. Solutions include using chiral ligands (e.g., BINAP) or protective groups (e.g., Boc) .
    Advanced characterization via X-ray crystallography of intermediates or in situ XAFS (X-ray absorption fine structure) can elucidate catalytic mechanisms.

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